N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-27-17-12-10-15(11-13-17)21-24-25-22(29-21)23-20(26)16-6-5-9-19(14-16)28-18-7-3-2-4-8-18/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQSLFDUMWBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410689 | |
| Record name | N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-72-0 | |
| Record name | N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazine precursor. A mixture of 4-methoxybenzoic acid hydrazide and 3-phenoxybenzoyl chloride undergoes reflux in dry tetrahydrofuran (THF) with triethylamine as a base. The intermediate diacylhydrazine is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 hours to facilitate cyclodehydration.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Solvent | THF |
| Catalyst | POCl₃ |
| Yield | 68–72% |
Nuclear Magnetic Resonance (NMR) analysis of the intermediate confirms the formation of the oxadiazole ring, with characteristic peaks at δ 8.14 ppm (aromatic protons) and δ 3.84 ppm (methoxy group).
Amide Bond Formation
The final step involves coupling the oxadiazole intermediate with 3-phenoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights
-
Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) increases yield to 78%.
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Prolonged reaction times (>16 hours) lead to byproduct formation due to oxadiazole ring degradation.
One-Pot Tandem Synthesis
Sequential Hydrazide and Oxadiazole Formation
This method consolidates hydrazide synthesis and cyclization into a single pot. 4-Methoxyphenylacetic acid reacts with thiosemicarbazide in the presence of polyphosphoric acid (PPA) at 120°C for 3 hours, directly yielding the oxadiazole-thiol intermediate. Subsequent coupling with 3-phenoxybenzamide via a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) completes the synthesis.
Advantages
-
Eliminates intermediate purification steps.
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Reduces total synthesis time from 18 to 8 hours.
Limitations
-
Requires strict stoichiometric control to prevent overoxidation.
Microwave-Assisted Synthesis
Accelerated Cyclodehydration
Microwave irradiation significantly shortens reaction times. A mixture of 4-methoxybenzohydrazide and 3-phenoxybenzoyl chloride in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving 85% conversion to the target compound.
Comparative Data
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Time | 4 hours | 15 minutes |
| Yield | 72% | 85% |
| Purity | 95% | 98% |
Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the absence of unreacted hydrazide (N–H stretch at 3300 cm⁻¹).
Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
Wang resin-functionalized 4-methoxyphenyl hydrazide undergoes sequential acylation with 3-phenoxybenzoyl chloride and cyclization using POCl₃. Cleavage from the resin with trifluoroacetic acid (TFA) yields the pure product without chromatography.
Performance Metrics
-
Purity: >99% (HPLC).
-
Scalability: Suitable for gram-scale production.
Enzymatic Catalysis
Lipase-Mediated Coupling
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amide bond formation between the oxadiazole-thiol intermediate and 3-phenoxybenzoic acid in tert-butanol at 50°C. This green chemistry approach avoids toxic coupling reagents.
Environmental Impact
-
Reduces organic solvent use by 40%.
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Achieves 70% yield with minimal waste.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or oxadiazoles.
Scientific Research Applications
Chemical Properties and Structure
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide has the following molecular characteristics:
- Molecular Formula : C22H17N3O4
- Molecular Weight : 385.39 g/mol
- IUPAC Name : this compound
The compound features a phenoxy group and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study published in Chemical & Pharmaceutical Bulletin evaluated a series of oxadiazole derivatives for their cytotoxic effects against human cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of oxadiazole derivatives. A study focused on synthesizing several 1,3,4-oxadiazole compounds and evaluating their anticonvulsant effects using the maximal electroshock seizure model. The findings revealed that certain derivatives exhibited promising anticonvulsant activity, indicating potential therapeutic applications for neurological disorders .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole compounds can inhibit the growth of various bacterial strains and fungi. This antimicrobial activity is attributed to their ability to disrupt cellular processes in microorganisms.
Agricultural Applications
Oxadiazoles have been explored as potential agrochemicals due to their herbicidal and fungicidal properties. The unique structure of this compound allows it to interact with plant systems effectively. Studies have shown that such compounds can inhibit the growth of specific weeds while being less harmful to crops.
Material Science
In addition to biological applications, this compound has implications in material science. The incorporation of oxadiazole units into polymer matrices has been studied for enhancing optical properties and thermal stability. The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to act as electron transport materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide exerts its effects involves the modulation of specific molecular targets and pathways. The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress responses, leading to the inhibition of these pathways and the reduction of associated symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, enabling comparative analysis:
Key Comparative Insights
Substituent Effects on Antifungal Activity
- LMM5 vs. Target Compound: LMM5 features a 4-methoxyphenylmethyl group (linked via methylene) and a sulfamoyl substituent on the benzamide. This structure enhances interactions with TrxR in C. albicans, achieving IC₅₀ values of 10–20 µg/mL .
LMM11 vs. Target Compound :
LMM11’s furan-2-yl substituent and sulfamoyl group result in lower antifungal potency compared to LMM5. This highlights the importance of the 4-methoxyphenyl group in enhancing TrxR inhibition, a feature shared (with structural variation) by the target compound .
Antibacterial Activity and Structural Optimization
- OZE-III vs. Target Compound: OZE-III’s 4-chlorophenyl and pentanamide groups confer activity against S. The target compound’s 3-phenoxybenzamide group, with higher lipophilicity, could improve membrane penetration but may require optimization for Gram-positive targets.
Pharmacokinetic and Stability Considerations
- Compound : The thioxo-oxadiazole core in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide enhances molecular rigidity, as confirmed by X-ray crystallography . The target compound’s unmodified oxadiazole core may offer metabolic stability but lacks the conformational restraint provided by the thioxo group.
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant , anticancer , and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the intramolecular oxidative cyclization of specific precursors. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized using iodobenzene diacetate as an oxidant to promote the reaction between arylbenzylidene derivatives and hydrazides . The structures were confirmed using various spectral techniques including NMR and mass spectrometry.
Anticonvulsant Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticonvulsant activity. In a study utilizing the maximal electroshock (MES) seizure method, several synthesized oxadiazoles demonstrated promising results. Specifically, the compound's structure influences its ability to inhibit seizures effectively .
Anticancer Potential
The anticancer activity of this compound has been investigated against various cancer cell lines. For example, derivatives containing electron-donating groups at specific positions showed enhanced activity against MCF-7 cancer cells. The IC50 values for these compounds were reported to be significantly lower than those of established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (μM) |
|---|---|
| This compound | 1.0 |
| Doxorubicin | 0.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of halogen substituents appears to enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure of oxadiazole derivatives significantly affect their biological activities:
- Electron-donating groups (e.g., -OCH₃) at para positions enhance anticancer and antioxidant potential.
- Electron-withdrawing groups (e.g., -Cl or -Br) increase antimicrobial activity against various pathogens.
- The arrangement and type of substituents on the phenoxy and oxadiazole rings play a crucial role in determining the overall pharmacological profile .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Anticonvulsant Screening : A series of oxadiazole derivatives were tested for anticonvulsant properties using animal models. The results indicated that certain structural modifications led to improved seizure control .
- Anticancer Efficacy : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to leading chemotherapeutic agents .
- Antimicrobial Testing : Compounds with varied substituents were tested against a panel of bacterial strains, revealing that specific modifications resulted in enhanced antibacterial activity .
Q & A
Q. How can researchers optimize the synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide to improve yield and purity?
Methodological Answer: Optimization involves:
- Reagent selection : Use coupling agents like carbodiimides (e.g., DCC) for amide bond formation and dehydrating agents (e.g., POCl₃) for oxadiazole cyclization .
- Reaction conditions : Maintain temperatures between 80–100°C for cyclization and pH 7–9 for coupling steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC achieves >95% purity .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₁₈N₃O₄: 396.12) .
- Chromatography : HPLC retention time consistency (e.g., C18 column, 70:30 acetonitrile/water) ensures batch-to-batch reproducibility .
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution assays (MIC against Candida albicans or Staphylococcus aureus) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition : Fluorometric assays targeting thioredoxin reductase or calmodulin-dependent pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct binding to enzymes like thioredoxin reductase .
- Cross-validate with orthogonal methods : Compare fluorescence-based enzyme assays with radiolabeled substrate turnover studies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -OCF₃, -OH) and test against target enzymes .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with proteins like TrxR or calmodulin .
- QSAR studies : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can researchers address solubility challenges in in vivo studies?
Methodological Answer:
- Formulation optimization : Use co-solvents (e.g., 10% DMSO + 0.02% Pluronic F-127) to enhance aqueous solubility without toxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenoxy moieties) for improved bioavailability .
- Nanoparticle encapsulation : Load the compound into PEG-PLGA nanoparticles for sustained release .
Q. What methodologies are recommended for studying metabolic stability?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Metabolite identification : High-resolution LC-MS/MS with fragmentation patterns to detect oxidation or demethylation products .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on antifungal vs. anticancer efficacy?
Methodological Answer:
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in fungal vs. cancer cells to identify divergent pathways .
- Dose-response analysis : Evaluate if dual activity arises from off-target effects at higher concentrations .
- Structural analogs : Test derivatives lacking the methoxyphenyl group to isolate functional moieties responsible for each activity .
Q. What steps can mitigate variability in enzyme inhibition data?
Methodological Answer:
- Positive controls : Include known inhibitors (e.g., fluconazole for antifungal assays) to normalize inter-lab variability .
- Enzyme source standardization : Use recombinant proteins (e.g., human TrxR) instead of cell lysates .
- Triplicate replicates : Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
